molecular formula C16H30N2O2 B2531720 (R)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate CAS No. 876160-15-5

(R)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2531720
CAS No.: 876160-15-5
M. Wt: 282.428
InChI Key: CHEMJXXSYPKSTH-CQSZACIVSA-N
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Description

®-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclohexylmethyl group, and a pyrrolidin-3-ylcarbamate moiety

Mechanism of Action

Target of Action

A related compound, identified as a jak1 selective inhibitor , suggests that this compound might also target similar receptors or enzymes.

Mode of Action

The related compound mentioned earlier interacts with jak1 and exhibits an ic 50 value of 85 nM against JAK1 . This suggests that ®-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate might interact with its targets in a similar manner.

Biochemical Pathways

The related compound’s interaction with jak1 suggests that it might affect pathways involving this kinase .

Pharmacokinetics

The related compound underwent in vitro adme, herg, kinase profiling, and pharmacokinetic tests . This suggests that similar tests might be relevant for ®-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate.

Result of Action

The related compound exhibited desired efficacies in cia and aia models , suggesting that ®-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate typically involves the reaction of ®-tert-butyl 3-pyrrolidinecarboxylate with cyclohexylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates.

Scientific Research Applications

®-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate
  • Cyclohexylmethyl carbamate derivatives
  • tert-Butyl carbamate derivatives

Uniqueness

®-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate is unique due to its specific structural features, such as the combination of a tert-butyl group, a cyclohexylmethyl group, and a pyrrolidin-3-ylcarbamate moiety. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(cyclohexylmethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h13-14H,4-12H2,1-3H3,(H,17,19)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEMJXXSYPKSTH-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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